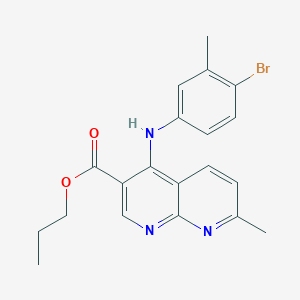

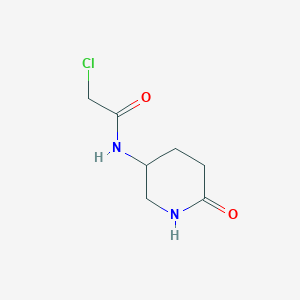

![molecular formula C13H15N3O4 B2419717 ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate CAS No. 1396863-10-7](/img/structure/B2419717.png)

ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It’s an essential motif in drug discovery and is incorporated in many experimental, investigational, and marketed drugs .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate is involved in various chemical reactions and synthesis processes. For instance, it reacts with S-methylisothiosemicarbazide hydroiodide to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, depending on the solvent used (Vetyugova et al., 2018). Similarly, its derivative, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, has been used in the synthesis of various electrophilic reagents (Elnagdi et al., 1988).

Structural Analysis

In crystallography, compounds similar to ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate, such as dabigatran etexilate tetrahydrate, have been structurally analyzed. The analysis provides insights into the molecular arrangement and bonding, which is crucial for understanding the chemical behavior of these compounds (Liu et al., 2012).

Development of Inhibitors

Compounds containing the 1,2,4-oxadiazole moiety have been investigated for their potential as inhibitors. For example, novel indole-based oxadiazole scaffolds have been synthesized and shown to be potent urease inhibitors. Such studies are vital for drug discovery and the development of therapeutic agents (Nazir et al., 2018).

Corrosion Inhibition

The 1,2,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties. This research is significant in materials science, especially for protecting metals like mild steel in corrosive environments (Ammal et al., 2018).

Direcciones Futuras

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These facts have necessitated the urge of new chemical entities to act against these microorganisms . The 1,2,4-oxadiazole core is being investigated for its potential in this regard .

Propiedades

IUPAC Name |

ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-3-19-12(18)6-7-16-8-10(4-5-11(16)17)13-14-9(2)15-20-13/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOMDHNGFPFNFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C=CC1=O)C2=NC(=NO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)

![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)

![[1,1'-biphenyl]-4-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2419645.png)

![methyl 4-({[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2419649.png)

![4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2419652.png)